2'-Bromo-5'-fluoro-4'-hydroxyphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol This compound is known for its unique structural properties, which include a bromine, fluorine, and hydroxyl group attached to a phenacyl chloride moiety
Preparation Methods
The synthesis of 2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride typically involves multiple steps. One common method includes the bromination of 5-fluoro-2-hydroxyacetophenone, followed by chlorination to introduce the chloride group . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different products.
Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride involves its functional groups. The bromine and chlorine atoms can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
Similar compounds to 2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride include:
5-Fluoro-2-hydroxyphenacyl bromide: This compound lacks the chloride group but shares similar reactivity due to the presence of bromine and fluorine atoms.
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: This compound is structurally similar but does not have the chloride group, affecting its reactivity and applications.
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-5-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,12H,3H2 |
InChI Key |
SKNMXGVKPAWZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.